molecular formula C23H19NO2S B14384989 S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate CAS No. 89874-02-2

S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate

Cat. No.: B14384989
CAS No.: 89874-02-2
M. Wt: 373.5 g/mol
InChI Key: KAQDARNPZSHTOL-UHFFFAOYSA-N
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Description

S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate: is a chemical compound known for its unique structure and properties It features an aziridine ring, which is a three-membered nitrogen-containing ring, and is substituted with benzoyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate typically involves the reaction of aziridine derivatives with benzoyl chloride and thiol compounds. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the aziridine ring and subsequent substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of ring-opened products with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate involves its interaction with molecular targets through its aziridine ring and benzoyl groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

  • S-(1-Benzoyl-3-methyl-2,3-diphenylaziridin-2-yl) ethanethioate
  • S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

Comparison: Compared to similar compounds, S-(1-Benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate is unique due to its specific substitution pattern on the aziridine ringFor instance, the presence of the benzoyl group can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89874-02-2

Molecular Formula

C23H19NO2S

Molecular Weight

373.5 g/mol

IUPAC Name

S-(1-benzoyl-2,3-diphenylaziridin-2-yl) ethanethioate

InChI

InChI=1S/C23H19NO2S/c1-17(25)27-23(20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)24(23)22(26)19-13-7-3-8-14-19/h2-16,21H,1H3

InChI Key

KAQDARNPZSHTOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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